[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate
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Description
[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate, also known as this compound, is a useful research compound. Its molecular formula is C25H27NO9 and its molecular weight is 485.489. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrochemical Properties
Research into spiro compounds often explores their synthesis and electrochemical properties, which are crucial for applications in materials science, such as the development of conductive polymers. For example, Ozelcaglayan et al. (2012) discussed the synthesis of a new benzimidazole derivative, showcasing the importance of spiro structures in creating materials with specific electronic and optical properties Ozelcaglayan, M. Şendur, N. Akbaşoğlu, D. Apaydin, A. Çırpan, L. Toppare, 2012.
Biogenetic Hypotheses and Biological Activities
Spiro compounds also play a significant role in natural product synthesis and biogenetic hypotheses. Liu et al. (2013) reported on spiroketals from Pestalotiopsis fici, providing evidence for biosynthetic hypotheses involving diversified Diels-Alder reaction cascades Liu, L., Li, Y., Li, L., Cao, Y., Guo, L., Liu, G., Che, Y., 2013. Such research underscores the potential for spiro compounds in understanding natural product biosynthesis and exploring their antimicrobial or cytotoxic activities.
Catalysis and Green Chemistry
The synthesis of spiro compounds often leverages catalysis and principles of green chemistry, as demonstrated by Yazdani-Elah-Abadi et al. (2017), who used theophylline as a green catalyst for synthesizing spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under solvent-free conditions Yazdani-Elah-Abadi, A., Maghsoodlou, M., Mohebat, R., Heydari, R., 2017. This research highlights the eco-friendly approaches to synthesizing complex molecules, which is essential for sustainable chemical practices.
Antimicrobial Properties
The antimicrobial properties of spiro compounds, as demonstrated by Al-Romaizan (2020), where new spiro[indol-thiazolidon-2,4-diones] showed significant antimicrobial activity, suggest potential pharmaceutical applications Al-Romaizan, A. N., 2020. This area of research is crucial for discovering new antimicrobial agents amidst rising antibiotic resistance.
Properties
IUPAC Name |
[(4aR,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2/t19-,20+,21-,22-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIQVXUQHZOPI-AQKHVRLOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858185 |
Source
|
Record name | 4-Nitrophenyl 3-O-benzoyl-4,6-O-cyclohexane-1,1-diyl-beta-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102717-17-9 |
Source
|
Record name | 4-Nitrophenyl 3-O-benzoyl-4,6-O-cyclohexane-1,1-diyl-beta-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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